molecular formula C18H18N2O4 B5427242 N-[4-(acetylamino)-3-methylphenyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide

N-[4-(acetylamino)-3-methylphenyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide

Katalognummer B5427242
Molekulargewicht: 326.3 g/mol
InChI-Schlüssel: AVBFFVUAYAXXGW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[4-(acetylamino)-3-methylphenyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide, commonly known as AM-630, is a synthetic cannabinoid receptor antagonist. It is a potent and selective antagonist of the CB2 receptor, which is primarily expressed in the immune system and peripheral tissues. AM-630 has been extensively studied for its potential therapeutic applications in various diseases.

Wirkmechanismus

AM-630 acts as a selective antagonist of the CB2 receptor, which is primarily expressed in the immune system and peripheral tissues. The CB2 receptor plays a crucial role in regulating immune responses and inflammation. AM-630 binds to the CB2 receptor and prevents the activation of downstream signaling pathways, leading to the inhibition of inflammation and other immune responses.
Biochemical and Physiological Effects:
AM-630 has been shown to have a range of biochemical and physiological effects in various disease models. It has been shown to inhibit the release of inflammatory cytokines and chemokines, reduce oxidative stress, and inhibit the growth and metastasis of cancer cells. Additionally, AM-630 has been shown to have analgesic effects in animal models of neuropathic pain.

Vorteile Und Einschränkungen Für Laborexperimente

AM-630 is a potent and selective antagonist of the CB2 receptor, making it an ideal tool for studying the role of the CB2 receptor in various disease models. However, its potency and selectivity may also limit its use in some experiments, as it may not be suitable for studying other cannabinoid receptors or non-cannabinoid targets.

Zukünftige Richtungen

There are several potential future directions for research on AM-630. One area of interest is its potential therapeutic applications in various types of cancer. Additionally, further research is needed to understand the mechanisms underlying its anti-inflammatory and analgesic effects. Finally, the development of more potent and selective CB2 receptor antagonists may lead to the development of new therapies for a range of diseases.

Synthesemethoden

The synthesis of AM-630 involves several steps, including the reaction of 4-(acetylamino)-3-methylphenylboronic acid with 1,2-dihydroxybenzene in the presence of a palladium catalyst. The resulting intermediate is then reacted with 2,3-dihydro-1,4-benzodioxine-2-carboxylic acid chloride to yield AM-630.

Wissenschaftliche Forschungsanwendungen

AM-630 has been studied extensively for its potential therapeutic applications in various diseases, including cancer, inflammation, and neuropathic pain. It has been shown to have anti-inflammatory effects in animal models of arthritis and colitis. Additionally, AM-630 has been shown to inhibit the growth of various cancer cell lines, including breast, prostate, and lung cancer cells.

Eigenschaften

IUPAC Name

N-(4-acetamido-3-methylphenyl)-2,3-dihydro-1,4-benzodioxine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O4/c1-11-9-13(7-8-14(11)19-12(2)21)20-18(22)17-10-23-15-5-3-4-6-16(15)24-17/h3-9,17H,10H2,1-2H3,(H,19,21)(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVBFFVUAYAXXGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)NC(=O)C2COC3=CC=CC=C3O2)NC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.